molecular formula C9H14O3 B13163942 Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13163942
M. Wt: 170.21 g/mol
InChI Key: HFJPKAMKWHRGSF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is used in various research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research and industrial applications where specific properties are desired .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-3-5-9(6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

HFJPKAMKWHRGSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(O2)C(=O)OC

Origin of Product

United States

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